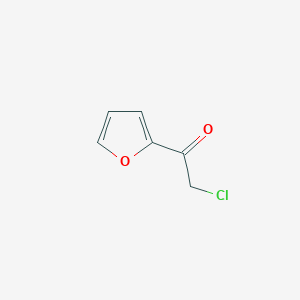
3-Chloropyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropyrrolidin-2-one is a chemical compound with the molecular formula C4H6ClNO. It is a derivative of pyrrolidin-2-one, where a chlorine atom is substituted at the third position of the pyrrolidine ring.
Análisis Bioquímico
Biochemical Properties
Pyrrolidinones, a class of compounds to which 3-Chloropyrrolidin-2-one belongs, are known to be versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Molecular Mechanism
It is known that pyrrolidinones can interact with various biomolecules, potentially influencing their function
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature. Dosage effects are a critical aspect of pharmacological studies, as they can reveal important information about the efficacy, toxicity, and therapeutic window of a compound .
Metabolic Pathways
The specific metabolic pathways involving this compound are not currently known. Understanding the metabolic pathways of a compound is crucial, as it can reveal how the compound is processed in the body and how it interacts with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been specifically studied. Understanding how a compound is transported and distributed is essential for understanding its pharmacokinetics and pharmacodynamics .
Subcellular Localization
Understanding the subcellular localization of a compound can provide insights into its function and potential roles within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrrolidin-2-one can be achieved through several methods. One common approach involves the chlorination of pyrrolidin-2-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another method includes the ring contraction and deformylative functionalization of piperidine derivatives, which involves a cascade reaction mechanism .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes, where pyrrolidin-2-one is treated with chlorinating agents in the presence of catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloropyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to pyrrolidin-2-one.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Pyrrolidin-2-one.
Substitution: Various substituted pyrrolidin-2-one derivatives.
Aplicaciones Científicas De Investigación
3-Chloropyrrolidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Chloropyrrolidin-2-one involves its interaction with various molecular targets. The chlorine atom at the third position enhances its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound can modulate biological pathways by interacting with enzymes and receptors, influencing cellular processes .
Comparación Con Compuestos Similares
Pyrrolidin-2-one: The parent compound without the chlorine substitution.
3-Iodopyrrolidin-2-one: A similar compound with an iodine atom instead of chlorine.
N-Methylpyrrolidin-2-one: A derivative with a methyl group on the nitrogen atom.
Uniqueness: 3-Chloropyrrolidin-2-one is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
3-chloropyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVMVQJOLWEKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99382-19-1 |
Source


|
| Record name | 3-chloropyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methylspiro[indole-3,4'-piperidine]-1'-yl)prop-2-en-1-one](/img/structure/B2620179.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2620181.png)

![3-(AZEPANE-1-SULFONYL)-4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2620185.png)

![2-Chloro-N-[2-(pyrazol-1-ylmethyl)pyridin-4-yl]propanamide](/img/structure/B2620187.png)
![methyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2620188.png)



![4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide](/img/structure/B2620195.png)
![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2620196.png)
![2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2620198.png)
